molecular formula C11H15ClN2O4S B13983645 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid CAS No. 22893-29-4

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid

Cat. No.: B13983645
CAS No.: 22893-29-4
M. Wt: 306.77 g/mol
InChI Key: CNBZFYQGTRTWSM-UHFFFAOYSA-N
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Description

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a butylamino group, a chloro substituent, and a sulfamoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of a suitable benzoic acid derivative to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of diuretics and antihypertensive drugs.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bumetanide: A loop diuretic with a similar structure, used to treat edema and hypertension.

    Furosemide: Another loop diuretic with a different substituent pattern but similar pharmacological effects.

Uniqueness

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamino and sulfamoyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

22893-29-4

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C11H15ClN2O4S/c1-2-3-4-14-8-5-7(11(15)16)6-9(10(8)12)19(13,17)18/h5-6,14H,2-4H2,1H3,(H,15,16)(H2,13,17,18)

InChI Key

CNBZFYQGTRTWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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